REACTION_SMILES
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[K+:12].[NH2:1][c:2]1[n:3][c:4]([NH:9][CH3:10])[n:5][c:6]([Cl:8])[n:7]1.[OH-:11].[OH:13][CH2:14][C:15]([F:16])([F:17])[F:18]>>[NH2:1][c:2]1[n:3][c:4]([NH:9][CH3:10])[n:5][c:6]([O:13][CH2:14][C:15]([F:16])([F:17])[F:18])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1nc(N)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Type
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product
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Smiles
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CNc1nc(N)nc(OCC(F)(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |